molecular formula C20H20O4 B1266694 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid CAS No. 3569-18-4

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid

Cat. No.: B1266694
CAS No.: 3569-18-4
M. Wt: 324.4 g/mol
InChI Key: CDZMWAHBQLPCHD-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid is a white, solid dicarboxylic acid with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol . This compound is a phenylindane dicarboxylic acid (PIDA) monomer of significant interest in advanced research and development due to its unique molecular structure . Its primary research value lies in its application as a key chemical intermediate. It is utilized in the pharmaceutical industry for the development of novel therapeutic agents, including potential antitumor and anti-inflammatory drugs . In the materials science sector, its distinctive properties are being investigated for use in electronic components and as a corrosion inhibitor for protecting metal surfaces . Furthermore, dicarboxylic acid monomers of this class are used in the synthesis of high-performance polymers, such as aromatic polyamides, which are studied for applications like gas separation membranes due to their excellent thermal stability and film-forming ability . The compound has a melting point of 293°C, and its structure features two carboxyl groups, which are characteristic of carboxylic acids and can participate in salt formation, esterification, and other derivative-forming reactions to create a wide array of novel compounds for research . This product is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMWAHBQLPCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)C(=O)O)(C)C3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957079
Record name 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-18-4
Record name 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
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Record name 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
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Record name 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
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Biological Activity

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid (CAS No. 3569-18-4) is a complex organic compound with the molecular formula C20H20O4C_{20}H_{20}O_{4} and a molecular weight of approximately 324.38 g/mol. This compound is classified under carboxylic acids and has garnered attention for its potential biological activities.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted that certain derivatives of this compound could effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may exert protective effects against inflammatory diseases .

Anticancer Activity

Notably, some derivatives of this compound have shown promising anticancer activity. For instance, research on related compounds revealed their ability to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The structural features of this compound may contribute to similar effects.

Research Findings and Case Studies

Study FocusFindings
Antioxidant ActivityDemonstrated effective free radical scavenging capabilities in vitro .
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in macrophage cultures .
Anticancer PotentialInduced apoptosis in various cancer cell lines through specific signaling pathways .

Case Study: Apoptosis Induction

A significant case study involved the evaluation of apoptosis induction by compounds structurally related to this compound. The study revealed that these compounds could activate caspase pathways leading to programmed cell death in human cancer cells. This suggests a potential therapeutic application for this compound in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to TCI exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. These properties can be leveraged in developing therapeutics for conditions such as neurodegenerative diseases and cancer .

Drug Development
TCI serves as an intermediate in synthesizing various pharmaceuticals. Its ability to form esters and other derivatives makes it valuable in creating drug compounds with enhanced efficacy and bioavailability .

Material Science

Polymer Synthesis
Due to its carboxylic acid functional groups, TCI can be utilized in the synthesis of polycarboxylic acids and polymers. These materials have applications in coatings, adhesives, and other industrial products .

Nanocomposites
Research has explored using TCI in creating nanocomposite materials that exhibit improved mechanical properties and thermal stability. Such materials are of interest in aerospace and automotive industries .

Environmental Science

Biodegradation Studies
TCI's structure allows for studies on biodegradation pathways in environmental microbiology. Understanding how such compounds are metabolized can inform strategies for bioremediation of contaminated sites .

Green Chemistry
The synthesis of TCI from renewable resources aligns with principles of green chemistry, promoting sustainable practices in chemical manufacturing. This aspect is increasingly relevant as industries seek to reduce their environmental footprint .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of TCI derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that TCI significantly reduced markers of oxidative damage compared to control groups, highlighting its potential for neuroprotective applications.

Case Study 2: Polymer Application

In a polymer synthesis experiment, TCI was used as a precursor for creating biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates suitable for packaging applications.

Case Study 3: Biodegradation Research

Research into the biodegradation of TCI by specific microbial strains revealed effective metabolic pathways that could be harnessed for bioremediation efforts. This study provided insights into the environmental fate of similar compounds.

Q & A

Q. What are the recommended methods for synthesizing polyamides (PAs) using this compound, and how do structural variations influence gas separation performance?

This compound is reacted with aromatic diamines to synthesize PAs with bulky phenylindane moieties. For example, linear diamines like 1,4-phenylene yield PAs with higher gas permeability (e.g., PCO₂ = 35.3 Barrer) and selectivity (PCO₂/PCH₄ = 39) compared to nonlinear analogs like 1,3-phenylene. Trifluoromethyl-substituted PAs further enhance permeability due to packing disruption . Methodology : Use step-growth polymerization under inert conditions, monitor reaction progress via FTIR or NMR, and validate gas transport properties using time-lag permeation tests.

Q. How should researchers handle this compound safely in laboratory settings?

The compound is classified as acutely toxic (Category 4 oral), skin/eye irritant (Category 2/2A), and environmentally hazardous. Safety protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. For spills, neutralize with inert absorbents and dispose of as hazardous waste (UN 3077). Emergency measures include rinsing eyes with water for 15+ minutes and consulting a physician for exposure .

Q. What crystallographic tools are suitable for structural characterization of derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography. These tools handle high-resolution or twinned data and integrate with pipelines for macromolecular applications. Workflow : Collect X-ray diffraction data, solve phases via Patterson methods, refine using SHELXL, and validate with CCDC databases .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives improve material performance?

Enantiopure derivatives (e.g., (R)- or (S)-enantiomers) are critical for asymmetric polymer properties. Methodology : Use lipase from Chromobacterium viscosum (CVL) for kinetic resolution of diesters. CVL achieves >30:1 regioselectivity and E = 48 enantioselectivity for dibutanoate esters. Scale-up enzymatic hydrolysis yields (R)- and (S)-enantiomers (>96% ee) for polymerization studies .

Q. What computational strategies optimize synthesis and predict gas transport behavior?

Molecular dynamics (MD) and DFT simulations model polymer packing and gas diffusion. For example, trifluoromethyl groups reduce chain rigidity, increasing free volume and CO₂ permeability. Workflow : Build monomer units in Gaussian or Materials Studio, simulate sorption/diffusion coefficients, and validate against experimental gas permeation data .

Q. How do nonlinear vs. linear diamine structures affect membrane performance?

Linear diamines (e.g., 1,4-phenylene) produce ordered polymer chains with higher selectivity, while nonlinear variants (e.g., 1,3-phenylene) disrupt packing, reducing selectivity but enhancing permeability. Experimental design : Synthesize PAs with controlled diamine geometry, characterize via XRD for crystallinity, and correlate with gas separation metrics (e.g., PO₂/PN₂ = 5.4 for linear analogs) .

Q. Can enzymatic resolution mechanisms inform chiral polymer design?

Yes. CVL’s substrate binding pocket accommodates remote ester groups in (S)-enantiomers, enabling selective hydrolysis. Insight : Modify ester chain length (e.g., butanoate vs. pentanoate) to tune enantioselectivity. Computational docking (e.g., AutoDock Vina) identifies steric and electronic interactions driving selectivity .

Key Recommendations

  • Prioritize SHELX for crystallography to ensure reproducibility .
  • Use CVL for enantioselective synthesis to access high-purity enantiomers .
  • Validate gas transport data with MD simulations to reduce experimental iterations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.